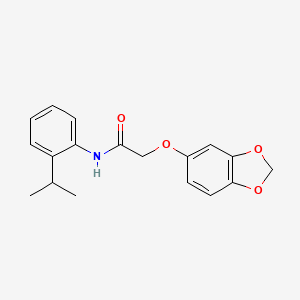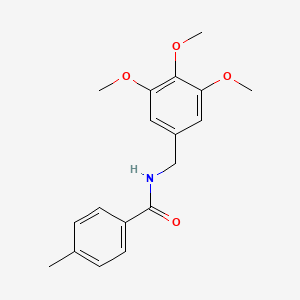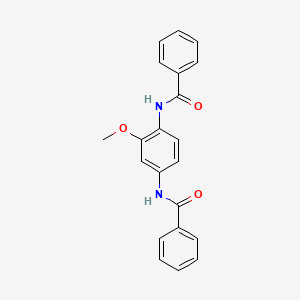
N-(2,4-dichlorophenyl)-N'-(2-pyridinylmethyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dichlorophenyl)-N'-(2-pyridinylmethyl)thiourea, also known as Pyridylphenylthiourea (PPTU), is a chemical compound that has been widely used in scientific research. PPTU has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in different fields.
作用機序
The mechanism of action of PPTU involves the binding of the compound to the active site of the target protein or enzyme. The binding of PPTU leads to the inhibition of the enzymatic activity of the protein or enzyme. The exact mechanism of inhibition varies depending on the target protein or enzyme.
Biochemical and Physiological Effects:
PPTU has been found to have various biochemical and physiological effects. The compound has been shown to inhibit the migration and invasion of cancer cells, which is an important step in the metastasis of cancer. PPTU has also been shown to reduce the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases. In addition, PPTU has been shown to have anti-angiogenic effects, which can be useful in the treatment of cancer and other diseases.
実験室実験の利点と制限
One of the main advantages of using PPTU in lab experiments is its specificity. PPTU has been found to have a high degree of specificity for its target proteins and enzymes, which reduces the likelihood of off-target effects. Another advantage of using PPTU is its stability, which allows for long-term storage and use in experiments. However, one limitation of using PPTU is its potential toxicity, which can vary depending on the concentration and duration of exposure.
将来の方向性
There are several future directions for research on PPTU. One area of research is the development of new derivatives of PPTU that have improved specificity and efficacy. Another area of research is the use of PPTU in combination with other drugs to enhance their therapeutic effects. Additionally, PPTU can be used as a tool to study the function of various proteins and enzymes in different biological processes. Further research is needed to fully understand the potential applications of PPTU in scientific research.
Conclusion:
In conclusion, PPTU is a valuable tool for scientific research due to its specificity and stability. The compound has been used to study the function of various proteins and enzymes, and has been found to have various biochemical and physiological effects. While there are limitations to its use, PPTU has the potential to be used in a wide range of research applications. Further research is needed to fully understand the potential applications of PPTU in scientific research.
合成法
The synthesis of PPTU involves the reaction of 2,4-dichlorophenyl isothiocyanate with 2-pyridinemethanamine in the presence of a base. The reaction produces PPTU as a white crystalline solid. The purity of the compound can be confirmed using analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.
科学的研究の応用
PPTU has been extensively used in scientific research as a tool to study the function of various proteins and enzymes. One of the most common uses of PPTU is to inhibit the activity of metalloproteinases, which are enzymes that play a crucial role in the degradation of extracellular matrix proteins in tissues. PPTU has also been used to inhibit the activity of other enzymes such as tyrosine kinases and phosphodiesterases. In addition, PPTU has been used to study the effects of various drugs on protein function.
特性
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(pyridin-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3S/c14-9-4-5-12(11(15)7-9)18-13(19)17-8-10-3-1-2-6-16-10/h1-7H,8H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNDUHFERAORQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=S)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorophenyl)-3-(pyridin-2-ylmethyl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5777578.png)
![4-[(dimethylamino)methylene]-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5777581.png)

![2-benzyl-8,9-dimethyl-7-[3-(4-morpholinyl)propyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5777587.png)


![7-(4-phenoxyphenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B5777608.png)

![methyl {2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5777641.png)

![1-{[2-(methylthio)-1,3-benzothiazol-5-yl]sulfonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5777646.png)

![3-(4-methoxyphenyl)-6-methyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B5777667.png)
![3-bromo-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5777679.png)